molecular formula C14H25NO B12873884 1-(tert-Butyl)-3-butyl-3-ethyl-1H-pyrrol-2(3H)-one

1-(tert-Butyl)-3-butyl-3-ethyl-1H-pyrrol-2(3H)-one

Cat. No.: B12873884
M. Wt: 223.35 g/mol
InChI Key: NEMNYQFLPIKNMN-UHFFFAOYSA-N
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Description

1-(tert-Butyl)-3-butyl-3-ethyl-1H-pyrrol-2(3H)-one is an organic compound belonging to the pyrrolidone family. This compound is characterized by the presence of a pyrrolidone ring substituted with tert-butyl, butyl, and ethyl groups. Pyrrolidones are known for their versatile applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

The synthesis of 1-(tert-Butyl)-3-butyl-3-ethyl-1H-pyrrol-2(3H)-one can be achieved through several synthetic routes. One common method involves the reaction of a suitable pyrrolidone precursor with tert-butyl, butyl, and ethyl substituents under controlled conditions. The reaction typically requires the use of strong bases or acids as catalysts to facilitate the formation of the desired product. Industrial production methods may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability .

Chemical Reactions Analysis

1-(tert-Butyl)-3-butyl-3-ethyl-1H-pyrrol-2(3H)-one undergoes various chemical reactions, including:

Scientific Research Applications

1-(tert-Butyl)-3-butyl-3-ethyl-1H-pyrrol-2(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(tert-Butyl)-3-butyl-3-ethyl-1H-pyrrol-2(3H)-one involves its interaction with molecular targets such as enzymes, receptors, and proteins. The compound’s structure allows it to bind to specific active sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways, alteration of cellular signaling, and modulation of gene expression .

Comparison with Similar Compounds

1-(tert-Butyl)-3-butyl-3-ethyl-1H-pyrrol-2(3H)-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern on the pyrrolidone ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H25NO

Molecular Weight

223.35 g/mol

IUPAC Name

3-butyl-1-tert-butyl-3-ethylpyrrol-2-one

InChI

InChI=1S/C14H25NO/c1-6-8-9-14(7-2)10-11-15(12(14)16)13(3,4)5/h10-11H,6-9H2,1-5H3

InChI Key

NEMNYQFLPIKNMN-UHFFFAOYSA-N

Canonical SMILES

CCCCC1(C=CN(C1=O)C(C)(C)C)CC

Origin of Product

United States

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